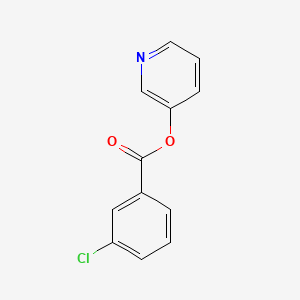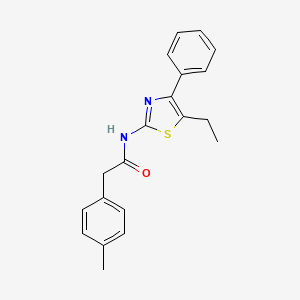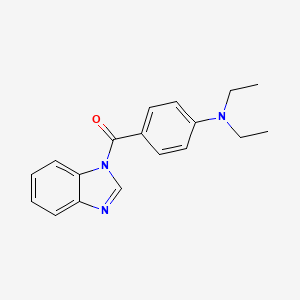![molecular formula C13H13NO6 B5737086 4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5737086.png)
4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid, also known as ABDA, is a synthetic compound that has been the subject of scientific research due to its potential use as a therapeutic agent. ABDA is a derivative of the natural compound, L-tryptophan, and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid is not fully understood. However, it has been shown to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is involved in the metabolism of tryptophan and plays a role in immune regulation. Inhibition of IDO by this compound leads to an increase in the levels of tryptophan and its metabolites, which may contribute to the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound is also stable and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its properties and behavior. In addition, this compound is not widely available, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research on 4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of this compound and its effects on the immune system. Further research is also needed to determine the safety and efficacy of this compound in humans, which could lead to its development as a therapeutic agent for the treatment of inflammatory and neurodegenerative disorders.
Synthesemethoden
4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid can be synthesized using a multi-step process starting from L-tryptophan. The first step involves protecting the carboxylic acid group of L-tryptophan using a suitable protecting group. The protected L-tryptophan is then reacted with 4-bromo-2-butanone to form the intermediate compound. The intermediate is then reacted with 6-acetyl-1,3-benzodioxole-5-amine to form this compound.
Wissenschaftliche Forschungsanwendungen
4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid has been the subject of scientific research due to its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c1-7(15)8-4-10-11(20-6-19-10)5-9(8)14-12(16)2-3-13(17)18/h4-5H,2-3,6H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOUVOPMAFJEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CCC(=O)O)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5737054.png)



![1-[(2-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5737072.png)

![methyl 4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5737076.png)
![5-[(4-ethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5737077.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5737084.png)
![ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5737103.png)
